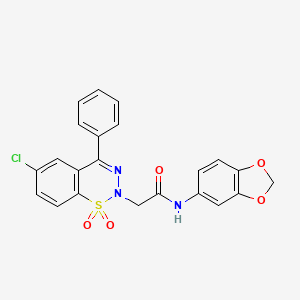

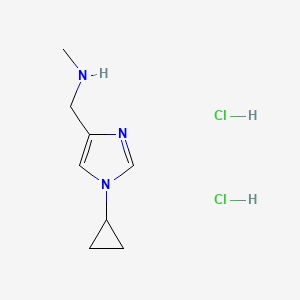

![molecular formula C18H14ClNO3 B2868157 (E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide CAS No. 2035001-05-7](/img/structure/B2868157.png)

(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

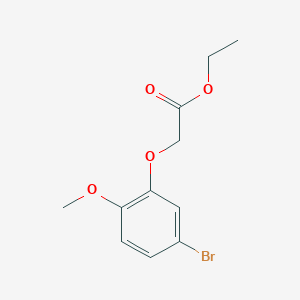

The molecular structure of this compound would likely be determined by the arrangement of its functional groups. The furan ring and phenyl ring could potentially participate in π-π stacking interactions, and the polar acrylamide group could form hydrogen bonds with other molecules .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar acrylamide group and aromatic rings might make this compound relatively non-volatile and somewhat soluble in polar solvents .Scientific Research Applications

Understanding Acrylamide Chemistry and Applications

(E)-N-([2,3'-bifuran]-5-ylmethyl)-3-(2-chlorophenyl)acrylamide is a compound with potential relevance in scientific research due to its acrylamide moiety. Acrylamide is known for its wide range of applications in various fields, including industrial and laboratory settings. The compound's unique structure, combining acrylamide with bifuran and chlorophenyl groups, could offer distinctive chemical properties and reactivities that might be harnessed in scientific research.

Acrylamide itself is utilized in the production of polyacrylamide, which serves numerous purposes such as soil conditioning, wastewater treatment, and as a component in cosmetic, paper, and textile industries. In laboratory settings, acrylamide is a key ingredient in polyacrylamide gels, used for protein separation through electrophoresis (Friedman, 2003).

Potential for Protein Interaction Studies

The interaction of acrylamide with proteins, particularly through the quenching of tryptophanyl fluorescence, has been extensively studied. This property is exploited to understand protein structure and dynamics, as acrylamide can selectively quench the fluorescence of exposed tryptophan residues in proteins, providing insights into protein folding, conformational changes, and protein-protein interactions (Eftink & Ghiron, 1976).

Mechanism of Action

Future Directions

properties

IUPAC Name |

(E)-3-(2-chlorophenyl)-N-[[5-(furan-3-yl)furan-2-yl]methyl]prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c19-16-4-2-1-3-13(16)5-8-18(21)20-11-15-6-7-17(23-15)14-9-10-22-12-14/h1-10,12H,11H2,(H,20,21)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQBIMYUKDTXPSY-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=CC(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=COC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

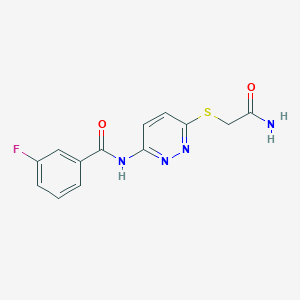

![2-(((5-methyl-2-(m-tolyl)oxazol-4-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2868076.png)

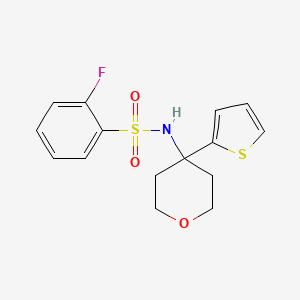

![{4-[Benzyl(methyl)amino]-6-methylpyrazolo[1,5-a]pyrazin-2-yl}(4-methylpiperidino)methanone](/img/structure/B2868080.png)

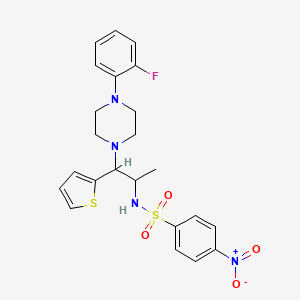

![1-isobutyl-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2868091.png)

![N-benzyl-2-[8-ethyl-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinolin-1-yl]acetamide](/img/structure/B2868092.png)

![N-[4-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2868094.png)